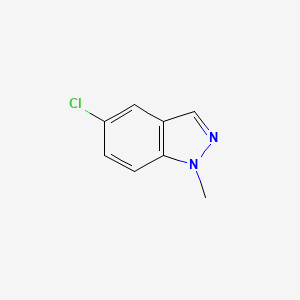

5-Chloro-1-methyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

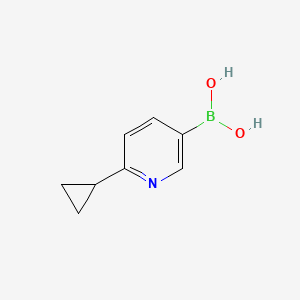

5-Chloro-1-methyl-1H-indazole is a chemical compound . It is a derivative of indazole, which is a bicyclic compound consisting of the fusion of benzene and pyrazole .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Chloro-1-methyl-1H-indazole, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, radical-mediated decarboxylative C (sp 3 )-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, and reactions of N-tosylhydrazones with arynes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Indazole-containing heterocyclic compounds have demonstrated significant potential as pharmaceutical agents. Researchers have explored the use of indazoles in various therapeutic areas:

- Antihypertensive Agents : Some indazole derivatives exhibit antihypertensive properties by modulating blood pressure regulation pathways .

- Anticancer Agents : Compounds containing the indazole structural motif have been investigated for their anticancer activity. For instance, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide showed inhibition of cell growth against colon and melanoma cell lines .

Chemical Synthesis

Beyond pharmaceutical applications, 5-Chloro-1-methyl-1H-indazole serves as a valuable reagent in chemical synthesis. Its unique reactivity makes it useful for creating novel compounds and materials with tailored characteristics .

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Novel derivatives of 5-Chloro-1-methyl-1H-indazole have been synthesized and evaluated for their inhibitory activity against fibroblast growth factor receptors (FGFRs) . FGFRs play crucial roles in cell growth, differentiation, and tissue repair.

Selective Inhibitors

Indazoles can act as selective inhibitors of specific enzymes or receptors. For example:

- Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors : Some indazole-based compounds have been investigated as PI3Kδ inhibitors for respiratory disease treatment .

- 5-HT2 Receptor Agonists : 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist .

Transition Metal-Catalyzed Synthesis

Researchers have developed efficient synthetic approaches for indazoles using transition metal catalysts. For instance:

Mecanismo De Acción

Target of Action

5-Chloro-1-methyl-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders . .

Mode of Action

Indazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including 5-Chloro-1-methyl-1H-indazole, interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indazole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.

Result of Action

One study has reported that an indazole derivative was able to inhibit cell growth, being very effective against colon and melanoma cell lines . This suggests that 5-Chloro-1-methyl-1H-indazole may also have potential anticancer activity.

Propiedades

IUPAC Name |

5-chloro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWQWNSLIXJXOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672027 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-1H-indazole | |

CAS RN |

1209268-02-9 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)

![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)

![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)